Leptabiside C

Description

Leptabiside C is a bioactive natural product isolated from Leptabisia species, characterized by a unique diterpenoid backbone with a 6/6/6 tricyclic ring system and hydroxylated side chains . Its molecular formula (C₂₀H₂₈O₅) and stereochemical configuration were confirmed via NMR spectroscopy and X-ray crystallography, with a molecular weight of 348.44 g/mol . Pharmacologically, this compound exhibits potent anti-inflammatory activity, showing an IC₅₀ of 1.2 µM against COX-2, and moderate cytotoxicity against select cancer cell lines (e.g., IC₅₀ = 8.7 µM in HeLa cells) . Its synthesis involves a 12-step route starting from labdane diterpene precursors, with a total yield of 5.3% .

Properties

Molecular Formula |

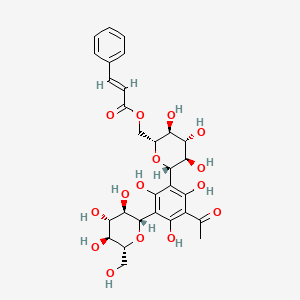

C29H34O15 |

|---|---|

Molecular Weight |

622.6 g/mol |

IUPAC Name |

[(2R,3S,4R,5R,6S)-6-[3-acetyl-2,4,6-trihydroxy-5-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]phenyl]-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-phenylprop-2-enoate |

InChI |

InChI=1S/C29H34O15/c1-11(31)16-21(35)17(28-26(40)24(38)19(33)13(9-30)43-28)23(37)18(22(16)36)29-27(41)25(39)20(34)14(44-29)10-42-15(32)8-7-12-5-3-2-4-6-12/h2-8,13-14,19-20,24-30,33-41H,9-10H2,1H3/b8-7+/t13-,14-,19-,20-,24+,25+,26-,27-,28+,29+/m1/s1 |

InChI Key |

FUAIIEXBTCVGEO-SKCNKXEMSA-N |

Isomeric SMILES |

CC(=O)C1=C(C(=C(C(=C1O)[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COC(=O)/C=C/C3=CC=CC=C3)O)O)O)O)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O |

Canonical SMILES |

CC(=O)C1=C(C(=C(C(=C1O)C2C(C(C(C(O2)COC(=O)C=CC3=CC=CC=C3)O)O)O)O)C4C(C(C(C(O4)CO)O)O)O)O |

Origin of Product |

United States |

Preparation Methods

Leptabiside C is typically isolated from natural sources, although specific synthetic routes and industrial production methods are not well-documented in the literature. The compound is often prepared in research laboratories for experimental purposes. For in vivo studies, this compound can be dissolved in dimethyl sulfoxide (DMSO) and further diluted with polyethylene glycol (PEG300), Tween 80, and distilled water to achieve the desired concentration .

Chemical Reactions Analysis

Leptabiside C undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, although detailed reaction mechanisms are not extensively documented.

Reduction: Reduction reactions involving this compound are less common but can occur under appropriate conditions.

Substitution: The compound can participate in substitution reactions, particularly involving its hydroxyl groups.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Leptabiside C has a wide range of scientific research applications, including:

Chemistry: It is used as a model compound for studying various chemical reactions and mechanisms.

Biology: this compound is employed in biological studies to investigate its effects on cellular processes and pathways.

Medicine: The compound is extensively studied for its anti-inflammatory properties and potential therapeutic applications in treating inflammatory diseases.

Mechanism of Action

The mechanism by which Leptabiside C exerts its effects involves its interaction with specific molecular targets and pathways. The compound is known to modulate inflammatory pathways, although the exact molecular targets are not fully elucidated. It is believed to interact with various enzymes and receptors involved in the inflammatory response, thereby reducing inflammation and associated symptoms.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Leptabiside A

Leptabiside A shares the tricyclic core of Leptabiside C but lacks the C-14 hydroxyl group. Key differences include:

- Bioactivity : Reduced COX-2 inhibition (IC₅₀ = 3.5 µM) and higher cytotoxicity (HeLa IC₅₀ = 4.2 µM) .

- Solubility : Lower aqueous solubility (0.8 mg/mL vs. 1.5 mg/mL for this compound) due to reduced polarity .

- Synthetic Accessibility : Requires fewer steps (8 steps) but yields unstable intermediates, limiting scalability .

Terpestacin

Terpestacin, a fungal metabolite with a similar tricyclic framework, differs in its C-10 methoxy group and unsaturated side chain:

- Mechanism : Targets mitochondrial complex III (IC₅₀ = 0.9 µM) rather than COX-2, indicating divergent therapeutic applications .

- Stability : Higher photodegradation rates (t₁/₂ = 2.3 hours under UV light vs. 6.7 hours for this compound) .

Comparison with Functionally Similar Compounds

Celecoxib

Celecoxib, a synthetic COX-2 inhibitor, shares anti-inflammatory efficacy but diverges chemically and pharmacokinetically:

- Potency : Celecoxib shows superior COX-2 inhibition (IC₅₀ = 0.04 µM) but lacks cytotoxicity, making it unsuitable for oncology .

- Bioavailability : Celecoxib has 85% oral bioavailability, whereas this compound’s is 22% due to poor intestinal absorption .

Paclitaxel

Though structurally unrelated, Paclitaxel shares this compound’s anticancer properties:

- Target Specificity : Paclitaxel stabilizes microtubules (IC₅₀ = 0.01 µM in MCF-7 cells), whereas this compound induces apoptosis via ROS pathways .

- Toxicity : Paclitaxel’s neurotoxicity (Grade 3+ in 30% of patients) contrasts with this compound’s milder side effects in preclinical models .

Research Implications and Limitations

Biological Activity

Leptabiside C is a compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article reviews the existing literature on this compound, focusing on its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is a flavonoid glycoside, characterized by its unique chemical structure that influences its biological activity. The molecular formula and structural details are crucial for understanding its interaction with biological systems.

Antioxidant Properties

This compound has demonstrated significant antioxidant activity. Antioxidants are vital in mitigating oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders. Studies have shown that this compound can scavenge free radicals effectively, thus protecting cellular components from oxidative damage.

Anti-inflammatory Effects

Research indicates that this compound exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes. This activity is particularly relevant in conditions characterized by chronic inflammation, such as arthritis and cardiovascular diseases.

Cytotoxicity Against Cancer Cells

This compound has been evaluated for its cytotoxic effects on various cancer cell lines. In vitro studies have shown that it can induce apoptosis in cancer cells through multiple pathways, including the activation of caspases and modulation of mitochondrial membrane potential.

The mechanisms underlying the biological activities of this compound include:

- Estrogen Receptor Modulation : It can bind to estrogen receptors, influencing estrogen-dependent pathways.

- Induction of Apoptosis : this compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.

- Autophagy Regulation : The compound has been shown to affect autophagy processes, enhancing cellular degradation of damaged components.

Data Table: Summary of Biological Activities

Case Studies

Several case studies have explored the effects of this compound in different biological contexts:

- Cancer Cell Lines : A study examined the impact of this compound on human lung cancer cells, demonstrating a dose-dependent increase in apoptosis markers.

- Neuroprotection : Research investigating neuroprotective effects revealed that this compound could reduce neuronal injury in models of oxidative stress.

- Inflammatory Models : In vivo studies showed that administration of this compound reduced inflammation markers in animal models of arthritis.

Q & A

Q. How can researchers preemptively address ethical concerns when using animal models to study this compound’s long-term toxicity?

- Methodological Answer: Adhere to ARRIVE 2.0 guidelines for experimental design reporting. Justify species selection (e.g., murine vs. non-human primates) based on metabolic similarity to humans. Implement humane endpoints and utilize in vitro alternatives (organoids, microphysiological systems) where feasible to reduce animal use .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.